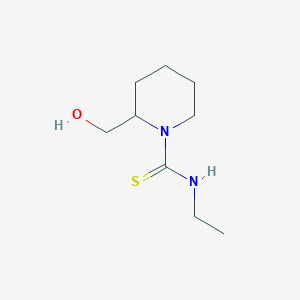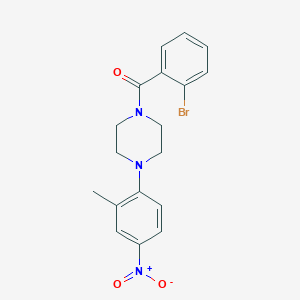
1-(2-bromobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine
Descripción general
Descripción
1-(2-bromobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. It belongs to the class of piperazine derivatives and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(2-bromobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways in the cells. For example, it has been found to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress. It has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer growth in cell culture and animal models. It has also been found to have a protective effect against oxidative stress-induced damage in various organs, including the liver, kidney, and brain. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-bromobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine is its potential as a therapeutic agent for the treatment of various diseases. It has been found to possess multiple biological activities, making it a promising candidate for the development of novel drugs. Another advantage is its low toxicity, which makes it a safe compound for use in research studies.
However, there are also some limitations to the use of this compound in lab experiments. One of the limitations is its solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of information on its pharmacokinetic and pharmacodynamic properties, which can make it difficult to determine the optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research on 1-(2-bromobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine. One direction is the development of novel drugs based on its structure and biological activities. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In addition, more studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential for drug-drug interactions. Overall, the research on this compound has the potential to lead to the development of novel drugs and therapies for various diseases.
Aplicaciones Científicas De Investigación
1-(2-bromobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been found to activate the Nrf2/ARE pathway, which is a key regulator of cellular defense against oxidative stress. This makes it a potential candidate for the development of novel anticancer drugs.
Propiedades
IUPAC Name |
(2-bromophenyl)-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-13-12-14(22(24)25)6-7-17(13)20-8-10-21(11-9-20)18(23)15-4-2-3-5-16(15)19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGWZBCYRVFVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


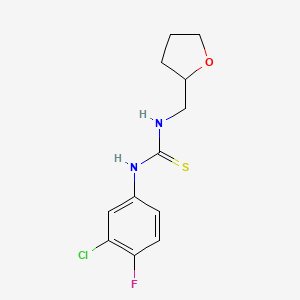
![6-(1,3-benzodioxol-5-yl)-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4133763.png)
![2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4133782.png)
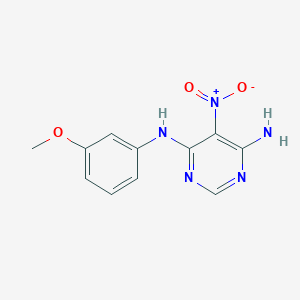

![3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B4133807.png)
![2-benzyl-1-(4-tert-butylphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133810.png)
![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4133815.png)
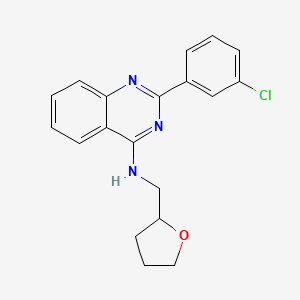
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4133820.png)
![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B4133831.png)
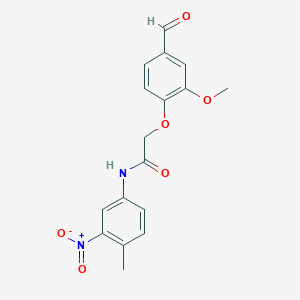
![N-cyclohexyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4133841.png)
